Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties include reactivity, acidity or basicity, and stability.Scientific Research Applications
Hydroaminomethylation of Oleochemicals
The hydroaminomethylation (HAM) process involves the addition of amines to alkenes in the presence of carbon monoxide and hydrogen, catalyzed typically by rhodium complexes. This process has been applied to vegetable oils to graft various amines onto alkyl chains, producing a wide range of bio-based HAM products. Such products have potential applications as monomers in polymer chemistry and as bio-based surface-active agents. The HAM of vegetable oils is highlighted as a straightforward and effective method to synthesize valuable functionalized bio-based compounds with industrial potential (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Environmental Epigenetics and Genome Flexibility
Research into the epigenetic modifications of DNA, such as methylation and demethylation, underscores the complex interplay between chemical compounds and genetic regulation. Specific attention has been given to 5-hydroxymethylcytosine (5hmC) as an intermediary in active DNA demethylation and a marker of gene regulation. Environmental factors, including exposure to various chemicals, can induce alterations in DNA hydroxymethylation patterns, affecting gene function and contributing to epigenetic genome flexibility (Efimova et al., 2020).
DNA Methyltransferase Inhibitors in Cancer Therapy
DNA methyltransferase inhibitors have been extensively studied for their role in reversing epimutations, such as hypermethylation of tumor suppressor genes, which are implicated in the etiology of human cancers. These inhibitors demonstrate the potential for novel cancer therapy strategies by reversing epigenetic silencing and restoring gene function. The clinical role of these agents, including their combination with other therapies, highlights the importance of epigenetic mechanisms in disease and the therapeutic potential of chemical modifiers of DNA methylation (Goffin & Eisenhauer, 2002).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential applications of the compound and areas for future research.
properties
IUPAC Name |
methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(9-14)7-11(8-13)10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMPIPNBKFRVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C2=CC=CC=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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